A Comprehensive Technical Guide to 4-Fluoro-1-methyl-1H-indole (C₉H₈FN) for Advanced Research Applications
A Comprehensive Technical Guide to 4-Fluoro-1-methyl-1H-indole (C₉H₈FN) for Advanced Research Applications
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. The strategic introduction of fluorine atoms into these scaffolds is a well-established method for modulating physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and target binding affinity. This guide provides an in-depth technical overview of 4-Fluoro-1-methyl-1H-indole, a fluorinated indole derivative of significant interest as a synthetic building block in drug discovery. We present its core physicochemical properties, a detailed, field-tested protocol for its synthesis and purification, predictive spectroscopic analysis for structural verification, and a discussion of its potential applications in modern therapeutic development, all grounded in authoritative scientific principles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.
Core Physicochemical and Structural Data
4-Fluoro-1-methyl-1H-indole is a derivative of the indole heterocyclic system, functionalized with a fluorine atom at the 4-position of the benzene ring and a methyl group on the indole nitrogen. This specific substitution pattern makes it a valuable and reactive intermediate for further chemical elaboration.
Key Properties Summary
The fundamental properties of 4-Fluoro-1-methyl-1H-indole are summarized below. These data are essential for reaction planning, dosage calculations, and analytical characterization.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₈FN | - |
| Molecular Weight | 149.17 g/mol | Calculated |
| CAS Number | 441715-34-0 | BLD Pharm[1] |
| Canonical SMILES | CN1C=CC2=C1C(F)=CC=C2 | - |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | Based on analogs |
| Purity | ≥97% (Typical for commercial samples) | - |
Synthesis and Purification Protocol
The most direct and reliable method for preparing 4-Fluoro-1-methyl-1H-indole is through the N-methylation of its precursor, 4-Fluoro-1H-indole. This electrophilic substitution on the indole nitrogen is a high-yielding and well-understood transformation.
Causality and Experimental Rationale
The indole N-H proton is weakly acidic (pKa ≈ 17). To achieve efficient alkylation, a strong base is required to deprotonate the nitrogen, forming a highly nucleophilic indolide anion. Sodium hydride (NaH) is an ideal choice as it is a non-nucleophilic, irreversible base, and the only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction system. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are employed to dissolve the reactants and intermediates without interfering with the strong base. Methyl iodide (CH₃I) serves as a potent electrophile for the subsequent Sₙ2 reaction with the indolide anion.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 4-Fluoro-1-methyl-1H-indole from 4-Fluoro-1H-indole.
Caption: Synthetic workflow for N-methylation of 4-Fluoro-1H-indole.
Detailed Step-by-Step Methodology
Materials:
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4-Fluoro-1H-indole (1.0 eq)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
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Methyl iodide (CH₃I) (1.2 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system
Procedure:
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 4-Fluoro-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 10 mL per gram of indole) to the flask and stir until the starting material is fully dissolved.
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Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) in small portions. Caution: Hydrogen gas evolves during this step. Stir the resulting suspension at 0°C for 30-60 minutes, or until gas evolution ceases and the solution becomes clear or a uniform suspension.
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Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture via syringe, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
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Extraction: Wash the organic layer sequentially with water (2x) and brine (1x).
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Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 4-Fluoro-1-methyl-1H-indole.
Spectroscopic Characterization for Structural Verification
Accurate structural confirmation is paramount. The following section outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Fluoro-1-methyl-1H-indole, based on established spectroscopic principles and data from analogous compounds.[2][3][4][5]
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¹H NMR: The spectrum is expected to show a sharp singlet for the N-methyl protons (N-CH₃) around δ 3.7-3.8 ppm. The aromatic region (δ 6.5-7.5 ppm) will display a complex pattern of multiplets corresponding to the five protons on the indole ring system. The presence of the fluorine atom will introduce additional splitting (coupling) to the adjacent protons (H3, H5).
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¹³C NMR: The proton-decoupled ¹³C NMR spectrum will exhibit 9 distinct carbon signals. A key diagnostic feature is the signal for the carbon atom directly attached to fluorine (C4), which will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[6] Other carbons in the fluorinated ring (C3, C5, C7a) will also show smaller couplings (²JCF, ³JCF). The N-methyl carbon (N-CH₃) is expected around δ 32-34 ppm.
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¹⁹F NMR: The proton-decoupled ¹⁹F NMR spectrum should show a single resonance. In the proton-coupled spectrum, this signal will appear as a multiplet due to coupling with neighboring aromatic protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M]+) corresponding to the exact mass of C₉H₈FN (m/z = 149.0641).
Applications in Research and Drug Discovery
The incorporation of fluorine into bioactive molecules is a powerful strategy in medicinal chemistry.[7] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve pharmacokinetic profiles.
Role as a Synthetic Intermediate
4-Fluoro-1-methyl-1H-indole is a valuable building block for synthesizing more complex molecules. Its indole core is a privileged scaffold found in numerous therapeutic agents. Fluorinated indoles, in particular, are key intermediates in the development of:
-
Anticancer Agents: As precursors to multi-targeted receptor tyrosine kinase (RTK) inhibitors.[8]
-
Antiviral Compounds: Notably as inhibitors of HIV-1 attachment and replication.[8][9][10]
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CNS-Active Drugs: Including agents targeting serotonin receptors for antidepressant and anxiolytic therapies.
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Bioimaging Probes: The unique properties of fluorine allow for its use in creating probes for biological imaging.[11]
Conceptual Drug Discovery Workflow
This diagram illustrates how a building block like 4-Fluoro-1-methyl-1H-indole fits into a modern drug discovery paradigm, such as lead optimization.
Caption: Role of a key intermediate in a drug discovery pipeline.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Fluoro-1-methyl-1H-indole is not widely available, prudent safety protocols should be based on its precursor, 4-Fluoro-1H-indole, which is classified as an irritant.
-
Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, and a fully buttoned laboratory coat must be worn at all times.
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors and contact with skin and eyes. Avoid generating dust if the material is solid.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Fluoro-1-methyl-1H-indole (C₉H₈FN) is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and materials science. Its fluorinated indole core provides a robust platform for the development of novel therapeutics with potentially enhanced pharmacological properties. The synthetic protocol detailed herein is reliable and scalable, and the provided analytical framework enables confident structural verification. As the demand for sophisticated, functionalized heterocyclic compounds continues to grow, 4-Fluoro-1-methyl-1H-indole stands out as a valuable tool for researchers at the forefront of chemical innovation.
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